An In-depth Technical Guide to the Chemical Properties of 5-bromo-2-phenyl-1H-indole
An In-depth Technical Guide to the Chemical Properties of 5-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 5-bromo-2-phenyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution of a bromine atom at the 5-position and a phenyl group at the 2-position imparts unique characteristics relevant to drug discovery and development.[1] This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its role in modulating critical biological signaling pathways.
Core Chemical and Physical Properties
5-bromo-2-phenyl-1H-indole is a solid compound at room temperature.[2] Its physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profile in potential therapeutic applications. The bromine atom at the C5-position serves as a key functional handle for further synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1]
| Property | Value | Reference(s) |
| CAS Number | 83515-06-4 | [1][3] |
| Molecular Formula | C₁₄H₁₀BrN | [3] |
| Molecular Weight | 272.14 g/mol | [1][3] |
| Melting Point | 195-196 °C | [1][4] |
| Flash Point | 221.3 ± 23.2 °C | [1][4] |
| Density | 1.5 ± 0.1 g/cm³ | [1][4] |
| Refractive Index | 1.699 | [1][4] |
| Physical Form | Solid / Powder | [2][5] |
| Purity | ≥96.0% | [5][6] |
| Storage | Sealed in dry, room temperature | [2] |
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of 5-bromo-2-phenyl-1H-indole. While a complete, publicly available dataset for the target compound is not consistently available, data for closely related analogs like 5-bromoindole provide a reference for interpreting its spectra.[7] Key techniques include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9]
| Spectrum Type | Description | Reference(s) |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the indole and phenyl rings, as well as a broad singlet for the N-H proton.[7] | [8][9] |
| ¹³C NMR | The carbon NMR spectrum will display signals for the 14 carbon atoms. The carbon attached to the bromine atom will be significantly influenced by its electron-withdrawing effect.[7] | [8] |
| Mass Spec. | Mass spectrometry confirms the molecular weight. The presence of bromine is readily identifiable from the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[10] | [8] |
Experimental Protocols
The synthesis of 5-bromo-2-phenyl-1H-indole can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach for constructing the indole core.[11][12] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[11]
Protocol: Fischer Indole Synthesis
This protocol is adapted from the general procedure for synthesizing 5-bromoindole analogs and is a viable method for preparing 5-bromo-2-phenyl-1H-indole.[13] The key starting materials would be (4-bromophenyl)hydrazine and acetophenone.
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Acetophenone
-
Ethanol
-
Anhydrous zinc chloride (or another suitable Lewis/Brønsted acid)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and chamber
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol.
-
Add acetophenone (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be performed in situ or as a separate step. Monitor the reaction progress by TLC.[13]
-
-
Fischer Indole Cyclization:
-
To the phenylhydrazone mixture, carefully add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 equivalents).[13]
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
The reaction time can vary from a few hours to overnight. Monitor the progress of the cyclization by TLC.[13]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous mixture three times with ethyl acetate.[13]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-phenyl-1H-indole.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent.[13]
-
Biological Activity and Signaling Pathways
Indole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][11] The unique electronic and steric profile of 5-bromo-2-phenyl-1H-indole makes it and its derivatives promising candidates for therapeutic development.[1] Research has suggested that some indole derivatives exert their effects by modulating key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of the inflammatory response.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[16] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[15] Certain 2-phenylindole derivatives have been shown to suppress this pathway, suggesting a potential mechanism for their anti-inflammatory effects.[1]
Inhibition of VEGFR-2 and EGFR Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play crucial roles in angiogenesis (the formation of new blood vessels) and cell proliferation, respectively.[17][18] Dysregulation of these pathways is a hallmark of many cancers.[17] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[19][20] Derivatives of 5-bromoindole have been investigated as potential inhibitors of these kinases, making them attractive candidates for anticancer drug development.[21] Dual inhibition of both VEGFR and EGFR signaling is a promising strategy in cancer therapy.[17]
References
- 1. 5-Bromo-2-phenyl-1H-indole|High-Purity Research Chemical [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-2-phenyl-7-azaindole, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 6. 83515-06-4 Cas No. | 5-Bromo-2-phenyl-1H-indole | Apollo [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. 1H-INDOLE, 5-BROMO-2-PHENYL-(83515-06-4) 1H NMR [m.chemicalbook.com]
- 9. 83515-06-4|5-Bromo-2-phenyl-1H-indole|BLD Pharm [bldpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
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